molecular formula C16H18N4O B8498659 Benzamide,4-[4-(4-pyridinyl)-1-piperazinyl]-

Benzamide,4-[4-(4-pyridinyl)-1-piperazinyl]-

Cat. No.: B8498659
M. Wt: 282.34 g/mol
InChI Key: DXBVOPWIAXPSJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide,4-[4-(4-pyridinyl)-1-piperazinyl]- is a useful research compound. Its molecular formula is C16H18N4O and its molecular weight is 282.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzamide,4-[4-(4-pyridinyl)-1-piperazinyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide,4-[4-(4-pyridinyl)-1-piperazinyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H18N4O

Molecular Weight

282.34 g/mol

IUPAC Name

4-(4-pyridin-4-ylpiperazin-1-yl)benzamide

InChI

InChI=1S/C16H18N4O/c17-16(21)13-1-3-14(4-2-13)19-9-11-20(12-10-19)15-5-7-18-8-6-15/h1-8H,9-12H2,(H2,17,21)

InChI Key

DXBVOPWIAXPSJE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)C(=O)N)C3=CC=NC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of sodium hydroxide (1.0 g) in water (5 ml) was added to a solution of the product of (i) above (1.0 g) in ethanol (10 ml), followed by 30% hydrogen peroxide solution (2.5 ml). The mixture was stirred at 50° C. for 1.5 hours, at room temperature for 1 hour and then evaporated. The residue was triturated with water, the mixture was filtered and the solid was crystallised from n-propanol/water to give the title compound (0.28 g), m.p. 327°-330° C. Found: C,68.31; H,6.59; N,19.78. C16H18N4O requires: C,68.09; H,6.43; N,19.85%.
Quantity
1 g
Type
reactant
Reaction Step One
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two

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